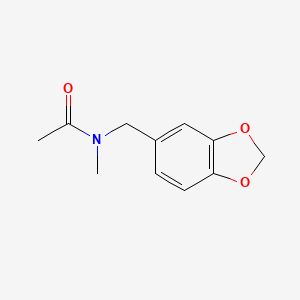

N-methyl-N-acetyl-3,4-methylenedioxybenzylamine

Vue d'ensemble

Description

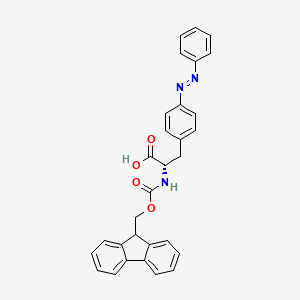

“N-methyl-N-acetyl-3,4-methylenedioxybenzylamine” is a substituted amine, with methylenedioxybenzylamine as the core structure. The methylenedioxy group (two oxygen atoms bridging two carbon atoms) is a common feature in many biologically active compounds, including some pharmaceuticals . The N-methyl-N-acetyl groups suggest that this compound might have been modified to change its properties or biological activity .

Molecular Structure Analysis

The molecular structure of a compound like this would likely show the presence of a benzene ring (indicating aromaticity), a methylenedioxy group attached to the benzene ring, and an amine group (NH2) that has been substituted with methyl (CH3) and acetyl (C2H3O) groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methylenedioxy group and the substituted amine) would all influence its properties .Applications De Recherche Scientifique

Synthesis of Optically Active Amino Acids

Yamada, Fujii, and Shioiri (1962) explored the synthesis of 3-(3, 4-methylenedioxyphenyl)-D- and -L-alanine by resolving N-acetyl-3-(3, 4-methylenedioxyphenyl)-DL-alanine through fractional recrystallization and asymmetric hydrolysis, demonstrating its application in producing optically active amino acids (Yamada, Fujii, & Shioiri, 1962).

Formation of Nitrone for Synthesizing Iron-Binding Constituents

Hu and Miller (1994) described a process for synthesizing N-epsilon-acetyl-N-epsilon-hydroxy-L-lysine, an iron-binding constituent in microbial siderophores, by oxidizing the amino group of N alpha-(carbobenzyloxy)-L-lysine methyl ester to form a nitrone, a key intermediate (Hu & Miller, 1994).

Alkaloid Synthesis via Lithiation Reactions

Narasimhan, Mali, and Kulkarni (1983) utilized N,N-dimethyl-3,4-dimethoxy- and methylenedioxybenzylamines in lithiation reactions to synthesize protoberberine alkaloids, demonstrating its role in complex organic synthesis (Narasimhan, Mali, & Kulkarni, 1983).

Metabolic Studies

Inscoe, Daly, and Axelrod (1965) investigated the enzymatic formation of O-methylated dihydroxy derivatives from monohydroxy N-acetyl derivatives, highlighting its importance in understanding enzyme activity under stress conditions (Inscoe, Daly, & Axelrod, 1965).

Metabolic Activation and Carcinogenesis Studies

Wiessler, Romruen, and Pool (1983) synthesized model compounds for N-nitrosomethylbenzylamine, an oesophageal carcinogen, to study its potential benzylating properties and their mutagenic effects, shedding light on the compound's role in carcinogenesis (Wiessler, Romruen, & Pool, 1983).

Analytical Chemistry Applications

- Ishida, Takada, and Yamaguchi (1997) developed a fluorescence derivatization reagent for the determination of serotonin in plasma, using 3,4-dimethoxybenzylamine, demonstrating its utility in sensitive analytical assays (Ishida, Takada, & Yamaguchi, 1997).

- Sabbioni, Dongari, Schneider, and Kumar (2012) synthesized amino acid adducts of 4,4'-methylenediphenyl diisocyanate (MDI) to develop biomarkers for monitoring isocyanate exposure, demonstrating the compound's role in developing sensitive and specific analytical methods (Sabbioni, Dongari, Schneider, & Kumar, 2012).

Mécanisme D'action

Target of Action

SY-640, also known as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide or N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, is a small molecule drug It has been associated with liver diseases and digestive system disorders .

Mode of Action

SY-640 has been found to have a hepatoprotective effect . It inhibits the covalent binding of carcinogenic benzo(a)pyrene to mouse hepatocyte nuclear DNA . This inhibition is achieved by increasing the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity . The compound forms a metabolic-intermediate (MI) complex with cytochrome P-450, which may partially explain its inhibitory effect .

Biochemical Pathways

SY-640 affects the biochemical pathways involved in the metabolic activation of carcinogens in liver microsomes . It increases the content of cytochrome P-450, a key enzyme in these pathways . Additionally, it influences the aminopyrine demethylase activity, another important component of these pathways .

Pharmacokinetics

It has been found that the compound’s hepatoprotective activity is significant when administered orally at a dose of 150 mg/kg once daily for three days .

Result of Action

The administration of SY-640 results in a marked inhibition of the covalent binding of 3H-benzo(a)pyrine to mouse hepatocyte nuclear DNA, both in vitro and in vivo . This suggests that SY-640 has a protective effect against the damage caused by carcinogens in the liver .

Action Environment

The action of SY-640 is influenced by environmental factors such as the presence of carcinogens and the state of the liver microsomal enzymes . Its efficacy in inhibiting the binding of carcinogens to DNA and its stability may be affected by these factors .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

SY-640 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in liver function. For instance, it has been found to significantly increase the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . These interactions highlight the biochemical significance of SY-640.

Cellular Effects

SY-640 has notable effects on various types of cells and cellular processes. It influences cell function by reducing liver injury induced by Propionibacterium acnes and Lipopolysaccharide in mice . This suggests that SY-640 may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SY-640 involves its interactions with biomolecules and its influence on gene expression. It forms a metabolic-intermediate (MI) complex when incubated with NADPH-reduced mouse liver microsomes . This interaction with cytochrome P-450 may partially explain why SY-640 could inhibit covalent-binding of BP to mouse hepatocyte DNA in vitro .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, SY-640 exhibits changes in its effects. For instance, it has been observed that the hepatic microsomal aminopyrine demethylase activity is obviously inhibited two hours after oral administration of SY-640 . This suggests that SY-640 may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of SY-640 vary with different dosages in animal models. For example, oral administration of SY-640 at a dose of 150 mg/kg once daily for three days significantly increases the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . A single administration was without effect .

Metabolic Pathways

SY-640 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450 and aminopyrine demethylase . These interactions could influence metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDGIYBLGMPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343736 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168705-70-2 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of SY-640 in protecting against liver injury?

A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:

- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []

- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]

Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?

A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:

- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.

- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.

Q3: Are there any studies on the pharmacokinetics of SY-640?

A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)